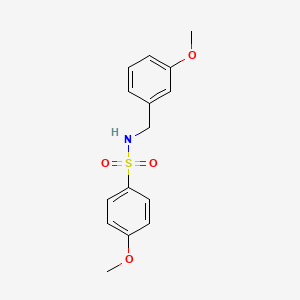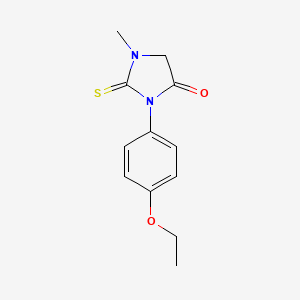![molecular formula C14H23NO B5820017 N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide, also known as ACEA, is a synthetic compound that belongs to the family of cannabinoids. ACEA is a highly selective agonist of the cannabinoid receptor type 1 (CB1) and has been widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide is a highly selective agonist of the CB1 receptor, which is primarily expressed in the central nervous system. The CB1 receptor is involved in various physiological processes such as pain modulation, inflammation, and appetite regulation. N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide binds to the CB1 receptor and activates it, leading to the inhibition of neurotransmitter release and the modulation of various signaling pathways. The exact mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been shown to have various biochemical and physiological effects in animal models. N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been shown to reduce pain sensitivity and inflammation by modulating the activity of the CB1 receptor. N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has several advantages for lab experiments, including its high selectivity for the CB1 receptor and its potential therapeutic applications in various diseases. However, N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide also has several limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, careful consideration should be taken when using N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide in lab experiments.
Direcciones Futuras
There are several future directions for the research on N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide. One direction is to further investigate the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide and its potential therapeutic applications in various diseases. Another direction is to develop more potent and selective agonists of the CB1 receptor for potential clinical use. Furthermore, the development of novel drug delivery systems for N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide may also improve its therapeutic efficacy and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide involves the reaction of cyclopentanone with ethylmagnesium bromide to form the Grignard reagent, which is then reacted with 1-cyclohexene to form the intermediate. The intermediate is then treated with 2-chloroethylamine hydrochloride to form the final product, N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide. The overall yield of the synthesis method is approximately 20%.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been widely used in scientific research for its potential therapeutic applications in various diseases such as pain, inflammation, and neurodegenerative disorders. N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been shown to have analgesic effects in animal models of chronic pain and has been suggested as a potential treatment for neuropathic pain. N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation and has been suggested as a potential treatment for inflammatory bowel disease. Furthermore, N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c16-14(13-8-4-5-9-13)15-11-10-12-6-2-1-3-7-12/h6,13H,1-5,7-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDXDZXPIHXDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)
![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)
![diethyl 5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819974.png)
![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5819977.png)


![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)

![N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5820007.png)


![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)